molecular formula C23H18O5S B11418690 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

Cat. No.: B11418690
M. Wt: 406.5 g/mol
InChI Key: MWTMILZXUKTIHH-UHFFFAOYSA-N
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Description

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by its unique structure, which includes a benzoxathiol core substituted with a 4-methylphenyl group and an ethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenyl thiol with 2-chlorobenzoic acid under basic conditions to form the benzoxathiol core. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE is unique due to its benzoxathiol core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-ethoxybenzoate

InChI

InChI=1S/C23H18O5S/c1-3-26-17-10-8-16(9-11-17)22(24)27-18-12-19(15-6-4-14(2)5-7-15)21-20(13-18)29-23(25)28-21/h4-13H,3H2,1-2H3

InChI Key

MWTMILZXUKTIHH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)C

Origin of Product

United States

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